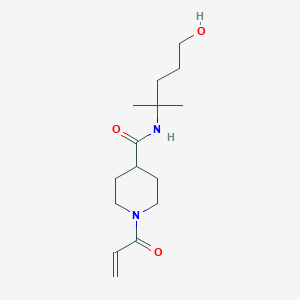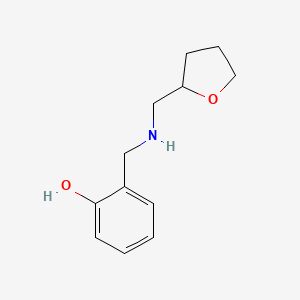![molecular formula C18H17N3O4 B2995649 3-acetamido-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide CAS No. 2034272-55-2](/img/structure/B2995649.png)
3-acetamido-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-acetamido-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide is a complex organic compound that combines multiple functional groups within its structure It incorporates an acetamido group, a benzamide, and a furo[2,3-c]pyridine ring system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetamido-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide typically starts with the preparation of the furo[2,3-c]pyridine ring. This can be accomplished through a multi-step synthesis involving the cyclization of pyridine derivatives and subsequent functionalization to introduce the oxo group at the 7-position. The acetamido and benzamide moieties are usually introduced through amide coupling reactions.
Industrial Production Methods: Industrial-scale production might follow similar routes, albeit optimized for scalability and cost-efficiency. This could involve the use of high-throughput synthesis techniques and continuous flow reactors to enhance yield and reduce reaction times.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furo[2,3-c]pyridine ring, leading to various oxygenated derivatives.
Reduction: Reduction reactions can target the oxo group within the ring, producing hydroxyl derivatives.
Substitution: Nucleophilic substitution reactions are feasible at multiple positions within the molecule, allowing for extensive modification of its structure.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation or the use of sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, or halides under appropriate conditions (e.g., solvent, temperature, catalyst).
Major Products: These reactions can yield a diverse array of products, each with potentially unique properties. Oxidation can lead to polyoxygenated compounds, reduction to alcohol derivatives, and substitution to a plethora of functionalized analogs.
科学研究应用
3-acetamido-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide holds promise in:
Chemistry: As a versatile intermediate in organic synthesis, it can be used to build more complex molecules.
Medicine: Exploring its properties as a lead compound for drug development due to its multifaceted chemical nature.
Industry: Could be investigated for use in material science, such as the development of advanced polymers or as a catalyst in chemical reactions.
作用机制
While the specific mechanism depends on its application, the compound's effects likely involve:
Molecular Targets: It can interact with various biomolecules, like proteins and nucleic acids, influencing their structure and function.
Pathways: Potential pathways include inhibiting specific enzymes or modulating receptor activity due to its complex structure, which allows multiple points of interaction.
相似化合物的比较
When compared to other acetamido or benzamide derivatives, 3-acetamido-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide stands out due to the inclusion of the furo[2,3-c]pyridine ring. This ring system is less common and provides unique chemical properties and potential for diverse biological activity. Other similar compounds might include:
3-acetamidobenzamide: A simpler molecule without the furo[2,3-c]pyridine ring.
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide: Lacking the benzamide moiety, simplifying its structure but potentially altering its function.
Overall, the uniqueness of this compound lies in its complex structure, which enables a wide range of applications and interactions in various fields
属性
IUPAC Name |
3-acetamido-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12(22)20-15-4-2-3-14(11-15)17(23)19-7-9-21-8-5-13-6-10-25-16(13)18(21)24/h2-6,8,10-11H,7,9H2,1H3,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLOOECATZTTTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Chlorospiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2995566.png)
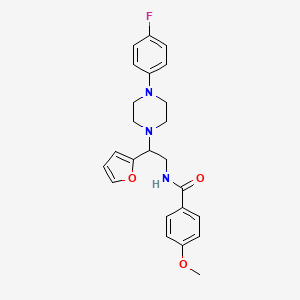
![N-([2,4'-bipyridin]-4-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2995572.png)
![7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2995573.png)
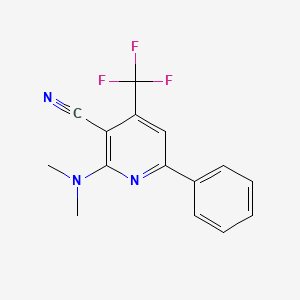
![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2995577.png)
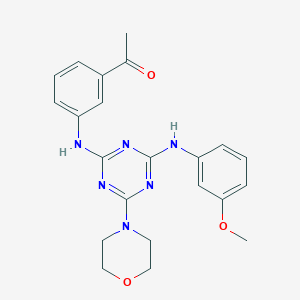
![2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2995581.png)
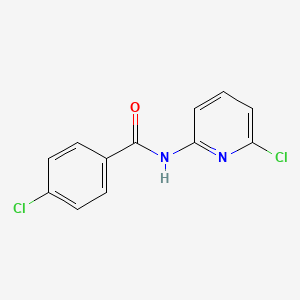
![N-[4-(tert-butylsulfamoyl)phenyl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide](/img/structure/B2995584.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2995585.png)
![3-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2995587.png)
